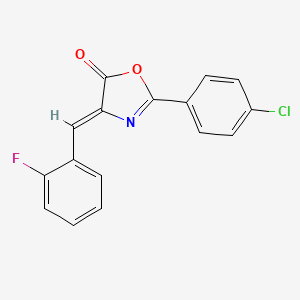
2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound with a molecular formula of C16H10ClFNO2. It is commonly referred to as CFCO, and it is a derivative of oxazole. CFCO is a promising chemical compound in the field of scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of CFCO is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. CFCO has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. It also induces cell cycle arrest at the G2/M phase and inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
CFCO has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also modulates the expression of various genes involved in cancer cell proliferation, angiogenesis, and metastasis. In addition, CFCO has been shown to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
CFCO has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It also exhibits high stability and low toxicity, making it suitable for use in various in vitro and in vivo assays. However, CFCO also has some limitations, such as its low solubility in water and organic solvents, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of CFCO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the development of new derivatives of CFCO with improved efficacy and selectivity is also an area of interest. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of CFCO in animal models and clinical trials is necessary for its further development as a potential drug candidate.
合成法
The synthesis of CFCO involves the reaction between 4-chlorobenzaldehyde, 2-fluorobenzylamine, and 2-cyanophenol in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of CFCO can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学的研究の応用
CFCO has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFCO is in the development of new drugs for the treatment of various diseases. CFCO has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial and antifungal properties.
特性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFCFILSQXZFW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)
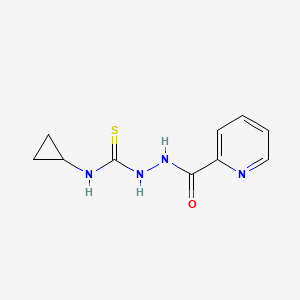



![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
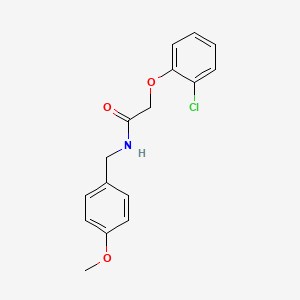
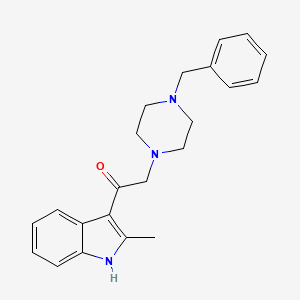
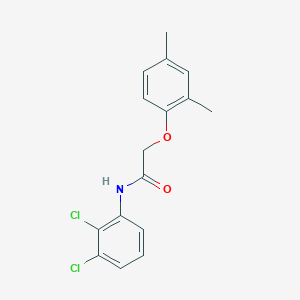
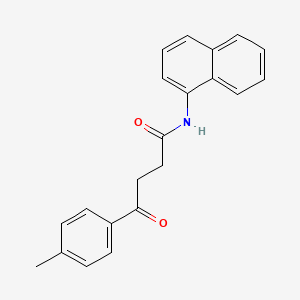
![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)